9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
The compound 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine family and has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its anticancer effects, enzyme inhibition capabilities, and its interaction with various biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20ClN5O2
- Molecular Weight : 367.83 g/mol
The presence of the chlorophenyl group and the dimethylphenyl moiety contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of experiments were conducted to evaluate its efficacy against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical cancer) | 0.69 |
MCF-7 (Breast cancer) | 1.25 |
A549 (Lung cancer) | 1.50 |
The compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents like doxorubicin in certain assays .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it acts as an inhibitor of acetylcholinesterase (AChE) and urease:
Enzyme | Inhibition (%) at 100 μM |
---|---|
Acetylcholinesterase | 85% |
Urease | 90% |
These findings suggest that the compound could have therapeutic implications in treating conditions such as Alzheimer's disease and urease-related disorders .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
In a specific study involving human cancer cell lines, the compound was administered at varying concentrations to assess its effect on cell viability and apoptosis:
- Study Design : Cells were treated with different concentrations of the compound for 48 hours.
- Findings : A dose-dependent reduction in cell viability was observed across all tested lines. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.
Properties
Molecular Formula |
C25H26ClN5O2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-5-6-17(3)18(11-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-9-7-19(26)8-10-20/h5-11,16H,12-14H2,1-4H3 |
InChI Key |
XUNPIKVCMYTFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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